molecular formula C20H18N2O3S2 B2609219 (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1111164-60-3

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2609219
CAS No.: 1111164-60-3
M. Wt: 398.5
InChI Key: XVIPFHMBCHJAMW-UHFFFAOYSA-N
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Description

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core substituted with a phenylsulfonyl group and a thiomorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Thiomorpholino Group: The thiomorpholino group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with thiomorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting its function. The thiomorpholino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Phenylsulfonyl Derivatives: Compounds such as sulfonamides, which contain a phenylsulfonyl group.

    Thiomorpholine Derivatives: Compounds like thiomorpholine itself, which contains the thiomorpholino group.

Uniqueness

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the quinoline core, phenylsulfonyl group, and thiomorpholino group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

[4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIPFHMBCHJAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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